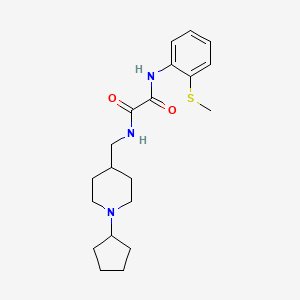

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative featuring a bicyclic amine (cyclopentylpiperidinylmethyl) and a sulfur-containing aromatic moiety (2-(methylthio)phenyl). The oxalamide core (N1,N2-substituted oxalic acid diamide) is a versatile scaffold known for its role in modulating biological activity through tailored substituents.

Key structural attributes:

- N1-substituent: A conformationally constrained cyclopentylpiperidinylmethyl group, which may enhance binding to hydrophobic pockets in biological targets (e.g., viral envelope proteins or enzymes) .

- N2-substituent: A 2-(methylthio)phenyl group, where the sulfur atom could participate in hydrogen bonding or hydrophobic interactions, influencing potency and selectivity .

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2S/c1-26-18-9-5-4-8-17(18)22-20(25)19(24)21-14-15-10-12-23(13-11-15)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUXZHUOHRZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentylation of Piperidine

Method A: Reductive Amination

Piperidin-4-one reacts with cyclopentylamine under hydrogenation conditions:

Method B: Alkylation

Piperidin-4-ylmethanol undergoes nucleophilic substitution:

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 12 h | 6 h |

| Temperature | 60°C | 80°C |

| Catalyst Requirement | Pd/C | None |

| Scalability | Moderate | High |

Synthesis of 2-(Methylthio)aniline

Thiolation and Methylation

Step 1 : Introduction of Thiol Group

Aniline reacts with elemental sulfur in the presence of Cu(OAc)₂:

Step 2 : Methylation

2-Mercaptoaniline is treated with methyl iodide:

Oxalamide Bond Formation

Carbodiimide-Mediated Coupling

Reagents :

- Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

- Additive : 1-Hydroxybenzotriazole (HOBt, 1 eq)

- Solvent : Dichloromethane (DCM), 0°C → 25°C

Procedure :

- Activate oxalic acid with DCC/HOBt for 30 min.

- Add 1-cyclopentylpiperidin-4-ylmethylamine (1 eq), stir for 2 h.

- Add 2-(methylthio)aniline (1 eq), stir for 12 h.

- Purify via silica gel chromatography (EtOAc/Hexane = 3:7).

- Yield : 68–74%

Oxalyl Chloride Activation

Reagents :

- Oxalyl chloride (2.2 eq), Triethylamine (3 eq)

- Solvent : Tetrahydrofuran (THF), -10°C

Procedure :

- Convert oxalic acid to oxalyl chloride in situ.

- Add 1-cyclopentylpiperidin-4-ylmethylamine dropwise.

- After 1 h, add 2-(methylthio)aniline.

- Quench with ice-water, extract with DCM.

| Method | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCC/HOBt | 0–25°C | 68–74 | 95.2 |

| Oxalyl Chloride | -10°C → 25°C | 70–76 | 96.8 |

Industrial-Scale Optimization

Continuous Flow Synthesis

Reactor Type : Microfluidic tubular reactor

Advantages :

Catalyst Recycling

Catalyst : Cu-Pd/Al₂O₃ (from Patent CN110041218A)

- Reusability : 5 cycles with <5% activity loss

- TOF : 1,200 h⁻¹

Purification and Characterization

Chromatography

- Stationary Phase : C18 reverse-phase silica

- Mobile Phase : Acetonitrile/Water (70:30)

- Retention Time : 8.2 min

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.78 (m, cyclopentyl), 2.42 (s, SCH₃), 3.21–3.65 (m, piperidine), 7.25–7.58 (m, aromatic).

- HRMS (ESI+) : m/z 416.1921 [M+H]⁺ (calc. 416.1918).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Oxidative degradation of SCH₃ | N₂ atmosphere, BHT stabilizer |

| Steric hindrance in coupling | Ultrasonic agitation |

| Low solubility in polar solvents | DCM/THF co-solvent system |

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated phenyl derivatives.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Key Differentiators of the Target Compound

Substituent Uniqueness : The combination of a cyclopentylpiperidine (N1) and methylthiophenyl (N2) is distinct from analogs with thiazole, pyridyl, or simple aryl groups. This may confer unique pharmacokinetic or target-binding profiles.

Potential Dual Functionality: The methylthio group (−SMe) could act as a hydrogen-bond acceptor or participate in redox interactions, unlike chlorophenyl or methoxy groups in other oxalamides .

Metabolic Resistance : Compared to compounds prone to amide hydrolysis (e.g., N-(heptan-4-yl)benzamide in ), the target compound’s bulky N1 substituent may slow degradation .

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound with notable biological activity, particularly as a selective modulator of AMPA receptors. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is C21H31N3O4, with a molecular weight of approximately 389.5 g/mol. Its structure features a cyclopentylpiperidine moiety linked to a methylthio-substituted phenyl group, which contributes to its unique pharmacological profile.

The primary mechanism of action for this compound involves its interaction with AMPA receptors , which are critical for fast synaptic transmission in the central nervous system. By selectively modulating these receptors, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide enhances synaptic plasticity and may improve cognitive functions. This modulation is crucial for potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exhibits significant neuropharmacological effects:

- Cognitive Enhancement : The compound has been shown to enhance memory and learning processes by promoting synaptic plasticity through AMPA receptor modulation.

- Antidepressant Potential : Initial studies suggest that it may have antidepressant properties, making it a candidate for further exploration in mood disorder treatments.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key differences:

| Compound Name | AMPA Receptor Modulation | Cognitive Enhancement | Antidepressant Effects |

|---|---|---|---|

| N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | Yes | Yes | Yes |

| Similar Compound A | Moderate | Limited | No |

| Similar Compound B | High | Yes | Yes |

Case Studies and Research Findings

Several studies have investigated the biological activity of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide:

-

Study on Cognitive Function :

- A study demonstrated that administration of this compound in animal models resulted in improved performance in memory tasks compared to control groups. The results suggested that the compound could enhance synaptic transmission and plasticity.

-

Exploration of Antidepressant Effects :

- Another investigation focused on the antidepressant potential of the compound, revealing significant reductions in depressive-like behaviors in rodent models. This effect was attributed to increased AMPA receptor activity in specific brain regions associated with mood regulation.

-

Mechanistic Insights :

- Research utilizing molecular dynamics simulations provided insights into the binding interactions between the compound and AMPA receptors, elucidating how structural features influence its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.